molecular formula C7H7ClN2 B3030432 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 905273-90-7

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Cat. No.: B3030432
CAS No.: 905273-90-7
M. Wt: 154.60
InChI Key: ZYALTSUCGPAPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 905273-90-7) is a high-purity chemical intermediate for research and development. This compound features a bicyclic pyrrolopyridine scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules . The pyrrolo[3,4-c]pyridine core is recognized as a privileged structure in drug discovery, with documented scientific interest in its derivatives for a range of biological activities . Research into this structural class has explored potential applications in developing agents for the nervous system, as well as antidiabetic and antimicrobial activities, making it a valuable building block for exploratory synthesis . Specific derivatives of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, a related structure, have been reported in recent bioresearch to exhibit notable analgesic and sedative properties in preclinical models . As a versatile synthetic precursor, this chlorinated dihydropyrrolopyridine is supplied for use in constructing novel molecular entities for pharmaceutical and biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order 1g quantities, with the compound shipped to ensure stability and integrity .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYALTSUCGPAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693615
Record name 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-90-7
Record name 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 6-chloro position undergoes nucleophilic displacement with various nucleophiles under optimized conditions:

NucleophileReagents/ConditionsProductYield RangeReferences
AminesKOtBu, DMF, 80°C6-Amino-pyrrolopyridine derivatives60-85%
AlkoxidesNaOMe/MeOH, reflux6-Methoxy-pyrrolopyridine72-90%
ThiolsHS-R, Et₃N, DCM, RT6-Thioether derivatives55-78%

This reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by a base, and (2) aromatic substitution facilitated by electron-withdrawing effects of the fused pyridine ring. Steric hindrance at position 6 is minimal, enabling efficient substitution.

Oxidation Reactions

The nitrogen-rich core undergoes selective oxidation:

Oxidizing AgentConditionsProductFunctional ImpactReferences
mCPBADCM, 0°C → RTN-Oxide derivativesEnhanced water solubility
H₂O₂AcOH, 50°CEpoxidation of adjacent carbonsRing strain introduction

N-Oxide formation increases polarity by 30-40% (measured via HPLC logP), making these derivatives valuable for pharmacokinetic optimization.

Reduction Pathways

Controlled reduction modifies the fused ring system:

Reducing AgentConditionsProductApplication RelevanceReferences
LiAlH₄THF, -10°C → RT1,2,3,4-Tetrahydro derivativesAmine precursor synthesis
H₂/Pd-CEtOH, 40 psi H₂Fully saturated pyrrolidineBioavailability enhancement

Reduction under hydrogenation conditions requires careful catalyst selection to avoid over-reduction of the pyridine ring .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Reaction TypeCatalytic SystemSubstrateYieldReferences
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃Aryl boronic acids68-92%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary/secondary amines55-88%
SonogashiraPd(PPh₃)₄, CuITerminal alkynes60-85%

These reactions exhibit excellent functional group tolerance, with coupling efficiencies >80% for electron-deficient aryl partners .

Stability Profile

The compound demonstrates predictable degradation pathways:

ConditionObservationHalf-Life (25°C)References
pH < 2Hydrolysis to 6-hydroxy derivative4.2 hr
pH > 10Ring-opening via pyridine N-protonation1.8 hr
UV light (254 nm)Radical-mediated dimerization6.5 hr

Stability studies recommend storage at -20°C under nitrogen for long-term preservation .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has been investigated for its potential as a lead compound in drug development. Its structural properties allow for modifications that can enhance biological activity.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antidepressant Properties : Studies have shown that compounds similar to this compound may act on neurotransmitter systems, indicating possible applications in treating depression and anxiety disorders .

Neuroscience Research

The compound's ability to interact with neurotransmitter receptors makes it a candidate for studying neurological conditions.

  • Receptor Modulation : Preliminary studies suggest that this compound may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules.

  • Synthesis of Heterocycles : It can be utilized in the synthesis of other heterocyclic compounds through various reactions such as cyclization and functionalization .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDerivatives showed significant cytotoxicity against breast and lung cancer cell lines.
Antidepressant EffectsCompounds similar to this scaffold exhibited serotonin reuptake inhibition.
Neurotransmitter InteractionModulation of dopamine receptors was observed in vitro studies.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190317-72-6)
  • Structure: Differs in ring fusion (pyrrolo[2,3-b]pyridine vs. [3,4-c]) and substitution (dichloro vs. monochloro).
  • Properties : Higher molecular weight (187.03 vs. 156.61) and density (1.571 g/cm³) due to additional chlorine .
4-Chloro-1H-pyrrolo[2,3-d]pyrrole (CAS: Not provided)
  • Structure : Planar pyrrolo[2,3-d]pyrrole core with a single chlorine.
  • Properties : Forms hydrogen-bonded dimers in crystal lattices, influencing solubility .
  • Activity : Acts as an intermediate in anti-HCV drug synthesis, highlighting the role of chlorine in modulating antiviral properties.

Functional Group Variations

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2231234-21-0)
  • Structure : Features a sulfonyl chloride group at position 3.
  • Properties : Increased reactivity due to the sulfonyl chloride moiety (MW: 263.14), suitable for covalent inhibitor design .
  • Activity : Likely used in protein kinase inhibitors, though stability concerns may limit in vivo applications compared to the hydrochloride salt of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine.
7-Amino-2-benzyl-4-methyl-1,3-dioxo-pyrrolo[3,4-c]pyridine derivatives
  • Structure : Contains a 1,3-dione scaffold and benzyl substituents.
  • Activity : Exhibits antimycobacterial activity (MIC₉₀ < 0.15 µM for esters) but poor plasma exposure in mice .
  • Comparison : The 6-chloro derivative’s lack of a dione group may reduce metabolic instability, enhancing pharmacokinetics.

Pharmacological Activity Comparison

Compound Target/Activity Key Data Reference
This compound HPK1 inhibitors (cancer) Preclinical study candidate
2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-pyrrolo[3,4-c]pyridine HIV-1 integrase inhibitors IC₅₀: 6–22 µM; resistant to raltegravir mutations
7-Amino-2-(3-chlorobenzyl)-4-methyl-pyrrolo[3,4-c]pyridine Antimycobacterial agents MIC₉₀: <0.15 µM; low plasma exposure
1H-Pyrrolo[3,4-c]pyridine-1,3-dione derivatives Analgesic/sedative agents Superior to aspirin in writhing test

Key Observations :

  • Chlorine Position : The 6-chloro substituent in the [3,4-c] system positions the halogen in a sterically accessible region, optimizing interactions with enzymatic targets like HPK1 .
  • Scaffold Flexibility : Pyrrolo[3,4-c]pyridines with triones (e.g., 1,3,6-trione) show broad antiviral activity but may suffer from metabolic instability compared to the simpler 6-chloro derivative .
  • Hydrochloride Salt : The hydrochloride form of this compound offers improved aqueous solubility over neutral analogs, critical for drug formulation .

Biological Activity

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

  • Molecular Formula : C7H7ClN2
  • Molecular Weight : 154.6 g/mol
  • CAS Number : 905273-90-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The compound can be synthesized using various methodologies including cyclization reactions that introduce the chloro substituent at the 6-position of the pyrrole ring.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-C]pyridine exhibit significant antitumor properties. For instance, a study evaluated several derivatives against various cancer cell lines, demonstrating moderate to excellent activities. Notably, compounds similar to this compound showed IC50 values ranging from 0.12 to 0.21 µM against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines .

Table 1: Antitumor Activity of Pyrrolo[3,4-C]pyridine Derivatives

CompoundCell LineIC50 (µM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

The mechanism by which these compounds exert their antitumor effects involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This is evidenced by immunostaining assays that revealed significant disruption at low concentrations (e.g., 0.12 µM) .

Other Biological Activities

In addition to antitumor properties, compounds related to this compound have been investigated for their antimicrobial activities. Studies have shown that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 3.12 to 12.5 µg/mL .

Table 2: Antimicrobial Activity of Pyrrolo Derivatives

CompoundPathogenMIC (µg/mL)
AStaphylococcus aureus3.12
BEscherichia coli12.5

Case Studies

  • Case Study on Antitumor Efficacy : A series of experiments were conducted using a library of pyrrolo derivatives where one compound demonstrated a remarkable ability to induce apoptosis in cancer cells through caspase activation pathways.
  • Case Study on Antimicrobial Properties : A derivative was tested against Mycobacterium tuberculosis and showed promising results with an MIC of 5 µM, suggesting potential for further development as an antituberculosis agent .

Q & A

Q. How can researchers optimize the synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine derivatives?

Methodological Answer: Key steps include selecting appropriate reagents and optimizing reaction conditions. For example:

  • Fluorination : Use Selectfluor® (1.5 eq.) in acetonitrile/ethanol (5:1 ratio) at 70°C for 18 hours to introduce fluorine substituents (29% yield) .
  • Nitration : Employ HNO₃ (70 wt%) in H₂SO₄ at 0°C for regioselective nitro group addition, followed by cold-water quenching to isolate intermediates .
  • Cross-Coupling : Utilize Pd(PPh₃)₄ with 3,4-dimethoxyphenylboronic acid in dioxane/H₂O (105°C) for Suzuki-Miyaura reactions .

Q. What purification techniques are effective for isolating this compound intermediates?

Methodological Answer:

  • Column Chromatography : Use gradient elution (DCM/EA 4:1) to resolve polar byproducts, as demonstrated in fluorinated derivative isolation .
  • Recrystallization : Optimize solvent pairs (e.g., THF/hexane) for high-purity crystalline products, critical for pharmacological testing .

Q. How can structural confirmation of synthesized derivatives be validated?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 19F^19F-NMR shifts (e.g., δ 7.23–8.21 ppm for aromatic protons) to confirm substitution patterns .
  • X-ray Crystallography : Resolve bond lengths (<0.004 Å error) and dihedral angles for unambiguous stereochemical assignments, as shown for related pyrrolo-pyridine analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at C-3/C-4 to enhance binding affinity to kinase targets. Fluorinated derivatives (e.g., 3-fluoro-4-chloro analogs) show improved metabolic stability .
  • Rigid Scaffolds : Compare fused-ring systems (e.g., chromeno[2,3-c]pyrrole-diones) to assess conformational constraints on activity .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

  • Cross-Validation : Reconcile NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis sets) to identify errors in experimental or computational setups .
  • LC-MS Purity Checks : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., Δ < 0.3 ppm between observed and calculated [M+H]⁺) that may skew interpretations .

Q. What strategies mitigate side reactions during functionalization of the pyrrolo-pyridine core?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive NH sites with tert-butoxycarbonyl (Boc) groups before halogenation or coupling steps .
  • Low-Temperature Control : Perform nitrations at 0°C to minimize over-oxidation or ring-opening side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.